3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Insecticidal activity Plutella xylostella Agrochemical intermediates

Researchers sourcing difluoroethoxy-nitropyrazole intermediates for SAR-driven agrochemical discovery often face inconsistent purity. This ≥95% pure compound (CAS 1787881-30-4) resolves that challenge: the 2,2-difluoroethoxy group delivers superior insecticidal potency over 3-bromo analogs (confirmed at 1 ppm against Plutella xylostella). Key advantages: • Enables synthesis of next-gen ryanodine receptor modulator insecticides • Optimal lipophilicity (XLogP3=1.2) for oral drug candidate design • Reliable ≥95% purity with prompt global delivery.

Molecular Formula C5H5F2N3O3
Molecular Weight 193.11
CAS No. 1787881-30-4
Cat. No. B2570450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole
CAS1787881-30-4
Molecular FormulaC5H5F2N3O3
Molecular Weight193.11
Structural Identifiers
SMILESC1=NNC(=C1[N+](=O)[O-])OCC(F)F
InChIInChI=1S/C5H5F2N3O3/c6-4(7)2-13-5-3(10(11)12)1-8-9-5/h1,4H,2H2,(H,8,9)
InChIKeyIVZGNFMNYGCHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole Overview


3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole (CAS 1787881-30-4, molecular formula C5H5F2N3O3, molecular weight 193.11 g/mol) is a difluoroethoxy-substituted 4-nitropyrazole available at ≥95% purity . Its NH-pyrazole ring can undergo tautomerism, and the combination of an electron-withdrawing nitro group at position 4 with a fluorine-containing ether at position 3 offers a distinct physicochemical profile (XLogP3 = 1.2, TPSA = 83.7 Ų) . The compound is primarily utilized as a synthetic intermediate in the preparation of agrochemical agents and biologically active molecules .

3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole Substitution Risks


The substitution pattern on the pyrazole ring critically determines electronic properties, lipophilicity, and metabolic stability. Replacing the 2,2-difluoroethoxy group at position 3 with a non-fluorinated alkoxy (e.g., methoxy) or a different halogenated substituent (e.g., bromo) can drastically alter the compound's reactivity and biological performance. For instance, patent data on analogous 3-difluoroethoxy-pyrazole amides demonstrate a multi-fold increase in insecticidal potency compared to the corresponding 3-bromopyrazole amides [1]. Similarly, the difluoroethoxy group imparts a beneficial balance of lipophilicity and metabolic stability compared to non-fluorinated ethers, making the compound a preferred intermediate for structure-activity relationship (SAR) exploration in drug and agrochemical discovery.

3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole vs. Analogs


Insecticidal Activity vs. Bromo Analog

In a direct head-to-head comparison, the 3-difluoroethoxy-pyrazole amide scaffold (for which 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole serves as a key intermediate) exhibited significantly higher insecticidal activity against diamondback moth (Plutella xylostella) than the known 3-bromopyrazole amide (KC). At 1 ppm, compounds based on the difluoroethoxy core achieved >90% mortality, while the bromo analog showed substantially lower efficacy [1]. This demonstrates that incorporating the 3-difluoroethoxy group is critical for potency.

Insecticidal activity Plutella xylostella Agrochemical intermediates

Lipophilicity Advantage over Alkoxy Analogs

The calculated partition coefficient (XLogP3) of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole is 1.2 . This is approximately 0.5–0.7 log units higher than that of the hypothetical 3-methoxy-4-nitro-1H-pyrazole (estimated XLogP3 ≈ 0.5–0.7 based on the Hansch-Leo fragmental method for replacing -CHF2 with -CH3). The increased lipophilicity, driven by the difluoroethoxy group, enhances membrane permeability and bioavailability of downstream derivatives, without excessively increasing molecular weight.

Lipophilicity Drug-likeness Physicochemical property optimization

Purity and Hazard Documentation

Commercially available 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole is supplied with a guaranteed purity of ≥95% (HPLC) . This level is sufficient for direct use in the next synthetic step without additional purification, reducing time and solvent waste compared to lower-purity alternatives often encountered for custom pyrazole intermediates. The compound's GHS classification (H302, H315, H319, H335) is clearly documented, allowing proper risk assessment before procurement.

Purity specifications Safety handling Reproducible synthesis

3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole Applications


Intermediate for Lepidopteran Insecticides

The established head-to-head superiority of 3-difluoroethoxy-pyrazole amides over 3-bromopyrazole amides (KC) against Plutella xylostella at 1 ppm positions this compound as the preferred entry point for synthesizing next-generation ryanodine receptor modulator insecticides. Researchers should prioritize this intermediate when aiming to replicate or exceed the >90% mortality benchmark.

Lead Optimization Scaffold

With a computed XLogP3 of 1.2, the compound resides in the optimal lipophilicity range for oral drug candidates. It is ideally suited for SAR programs where a balance between permeability and solubility is required, such as in the design of CNS-penetrant or anti-infective agents . The difluoroethoxy group provides a distinct advantage over non-fluorinated analogs by improving metabolic stability.

Building Block for Energetic Materials

The presence of both a nitro group (oxygen-rich) and a fluorinated side chain makes this compound a candidate for the synthesis of novel energetic molecules or propellant additives. The calculated boiling point (381.5°C at 760 mmHg ) indicates sufficient thermal stability for safe handling during nitration or further functionalization steps.

Technical Documentation Hub

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